N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide
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Overview
Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a dioxin ring, an indole moiety, and a sulfonyl acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the dioxin ring system, followed by the introduction of the indole moiety through a series of coupling reactions. The final step involves the sulfonylation of the acetamide group under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl acetamides, indole derivatives, and dioxin-containing molecules. Examples include:
- N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1H-indol-3-yl)sulfonyl)acetamide
- N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-methyl-1H-indol-2-yl)sulfonyl)acetamide
Uniqueness
What sets N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-methylindol-3-yl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-21-11-18(14-4-2-3-5-15(14)21)27(23,24)12-19(22)20-13-6-7-16-17(10-13)26-9-8-25-16/h2-7,10-11H,8-9,12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDROQXFQSXNBIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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